molecular formula C11H15NO2 B8552784 N-(3-hydroxy-4-methyl-phenyl)-isobutyramide

N-(3-hydroxy-4-methyl-phenyl)-isobutyramide

Cat. No.: B8552784
M. Wt: 193.24 g/mol
InChI Key: DNNTYPWUKXSDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxy-4-methyl-phenyl)-isobutyramide is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-(3-hydroxy-4-methylphenyl)-2-methylpropanamide

InChI

InChI=1S/C11H15NO2/c1-7(2)11(14)12-9-5-4-8(3)10(13)6-9/h4-7,13H,1-3H3,(H,12,14)

InChI Key

DNNTYPWUKXSDCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 5-amino-2-methylphenol (30 g, 244 mmol), 10% NaOH (210 mL) and dichloromethane (120 mL) was added at 0° C. slowly isobuyryl chloride (25.5 mL, 244 mmol) in dichloromethane (50 mL). The mixture was stirred at room temperature overnight. The aqueous layer was separated and extracted with EtOAc, washed with brine, dried over MgSO4, filtered and evaporated under reduced pressure to give 37.2 g of N-(3-hydroxy-4-methyl-phenyl)-isobutyramide (78%). 1H NMR (300 MHz, CDCl3 ppm): δ: 1.21 (d, J=7.03 Hz, 6 H), 2.17(s, 3 H), 2.53 (m, 1 H), 2.58 (s, 3 H), 6.81(dd, J=2.05 Hz, 7.91 Hz, 1H), 6.97 (d, J=7.91 Hz, 1H), 7.38 (d, J=2.05 Hz, 1 H), 8.14 (bs, 1 H), 8.58 (s, 1 H).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
25.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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